APJ Receptor Functional Antagonism Potency: 877636-57-2 vs. ML221
The target compound inhibits apelin-13-induced beta-arrestin recruitment at the APJ receptor with an IC50 of 6,200 nM, as measured in a cell-based luminescence assay using CHOK1 cells expressing the receptor [1]. In contrast, the parent compound ML221 (4-nitrobenzoate) exhibits an IC50 of 700 nM in a cAMP accumulation assay [2]. The target compound is therefore approximately 8.9-fold less potent than ML221 at the APJ receptor. While the assays differ (beta-arrestin vs. cAMP), both measure functional antagonism downstream of APJ activation, making this a reasonable cross-readout potency rank-order comparison.
| Evidence Dimension | APJ receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 6,200 nM (6.2 µM) |
| Comparator Or Baseline | ML221 (4-nitrobenzoate, CAS 877636-42-5): IC50 = 700 nM (0.7 µM) in cAMP assay |
| Quantified Difference | ~8.9-fold less potent than ML221 |
| Conditions | Target: beta-arrestin recruitment assay in CHOK1 cells, 90 min incubation [1]; Comparator: cAMP accumulation assay [2] |
Why This Matters
Researchers requiring a weaker APJ antagonist for partial inhibition studies or for validating a concentration-response window should select this compound over the more potent ML221.
- [1] CHEMBL2161530: Antagonist activity at APJ receptor in CHOK1 cells, beta-arrestin assay. IC50=6200 nM. ChEMBL-ID: CHEMBL2158344. View Source
- [2] Maloney PR, et al. Bioorg Med Chem Lett. 2012: ML221 APJ cAMP IC50 = 700 nM. Guide to Malaria Pharmacology Ligand Activity Chart. View Source
